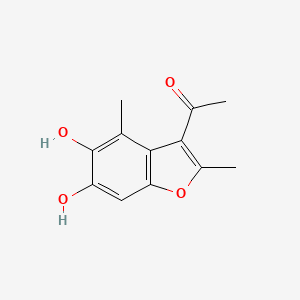![molecular formula C19H16N2O3 B13796960 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, a phenyl group at position 1, and a nitrophenyl group at position 4 The carbaldehyde group is attached to the pyrrole ring at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 4-(4-nitrophenyl)benzaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.
化学反应分析
Types of Reactions
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-[4-(4-aminophenyl)phenyl]pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
科学研究应用
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can serve as a probe for studying biological processes involving pyrrole-containing compounds.
作用机制
The mechanism of action of 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
2,5-dimethyl-1-[4-(4-aminophenyl)phenyl]pyrrole-3-carbaldehyde: Contains an amino group instead of a nitro group, which can alter its electronic properties and reactivity.
Uniqueness
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde is unique due to the presence of both the nitrophenyl and carbaldehyde groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C19H16N2O3/c1-13-11-17(12-22)14(2)20(13)18-7-3-15(4-8-18)16-5-9-19(10-6-16)21(23)24/h3-12H,1-2H3 |
InChI 键 |
JFHRTWOKOIHJTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


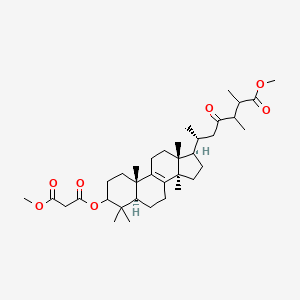
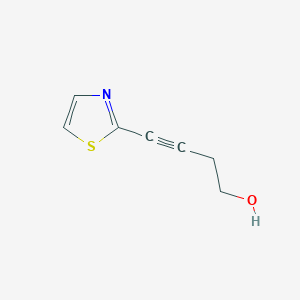


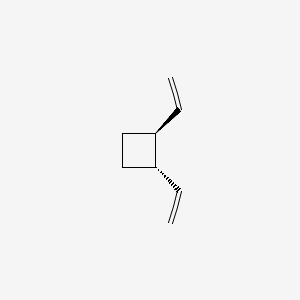
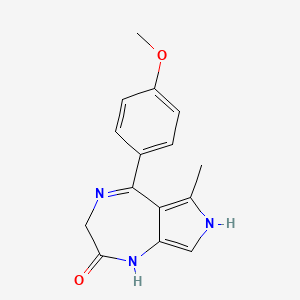
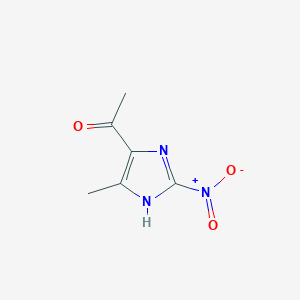
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
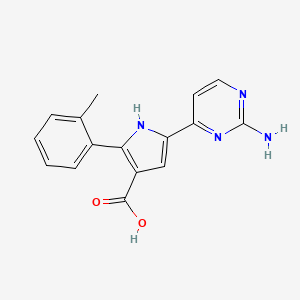
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

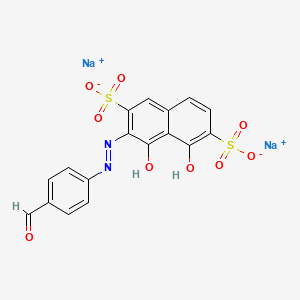
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
